molecular formula C27H25ClN6 B609052 Miransertib HCl CAS No. 1313883-00-9

Miransertib HCl

Cat. No.: B609052
CAS No.: 1313883-00-9
M. Wt: 468.99
InChI Key: DRHSWSSVIKDJME-UHFFFAOYSA-N
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Description

Miransertib HCl, also known as ARQ-092, is a potent, orally active, selective, and allosteric Akt inhibitor . It has IC50 values of 2.7 nM, 14 nM, and 8.1 nM for Akt1, Akt2, Akt3, respectively . It is also a potent inhibitor of the AKT1-E17K mutant protein . This compound has potential for PI3K/AKT-driven tumors and Proteus syndrome research .


Molecular Structure Analysis

The molecular formula of this compound is C27H25ClN6 . Its molecular weight is 468.98 .


Chemical Reactions Analysis

This compound is an inhibitor of the Akt pathway, which is involved in cell survival and proliferation . It has shown efficacy against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively .

Scientific Research Applications

  • Treatment of Proteus Syndrome : A pharmacodynamic study of Miransertib in individuals with Proteus Syndrome, a rare overgrowth disorder, showed that a dose of 5 mg/m^2/day led to a significant reduction in phosphorylated AKT in affected tissues and was well tolerated. Some efficacy endpoints, like decreased pain and reduction in cerebriform connective tissue nevus, were observed, suggesting its potential for future efficacy trials in children with this syndrome (Keppler-Noreuil et al., 2019).

  • Effectiveness Against Leishmania : Miransertib showed effectiveness against Leishmania donovani and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis. It was found to be markedly effective against intracellular amastigotes of these parasites in infected macrophages and reduced parasite load in mice models, making it a promising compound for new oral drug therapy for these diseases (Nandan et al., 2018).

  • Use in PIK3CA-Related Overgrowth Syndrome : Clinical experience with Miransertib in two children with PIK3CA-related overgrowth syndrome (PROS) showed that treatment led to improvements in symptoms like respiratory compromise and seizure burden. The treatment was well tolerated with no significant toxicities reported, highlighting its potential utility in pediatric patients with severe PROS (Forde et al., 2021).

  • Combination with Anastrozole in Cancer Treatment : A study of Miransertib in combination with anastrozole for PIK3CA or AKT1-mutant ER+ endometrial and ovarian cancer showed a manageable safety profile and preliminary efficacy. Responses were observed in patients with these mutations, even in those who had received prior endocrine therapy (Hyman et al., 2018).

  • Combination with Other Cancer Therapies : Miransertib was found to be combinable with various agents like anti-PD-1 antibody, trametinib, lapatinib, trastuzumab, and paclitaxel, exhibiting enhanced anti-tumor activity in various cancer models. This suggests its potential in combination studies in a clinical setting for cancer treatment (Yu et al., 2018).

Safety and Hazards

Miransertib HCl is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Miransertib HCl is currently under investigation in clinical trials for patients with PI3K/Akt-driven tumors or Proteus syndrome . It has shown promise as a therapy for non-Hodgkin lymphomas and vascular malformations . An open-label, Phase 1/2 study of Miransertib in children with PROS and PS is underway to more accurately assess the efficacy of Miransertib in the treatment of PROS disorder .

Biochemical Analysis

Biochemical Properties

Miransertib Hydrochloride interacts with the Akt1, Akt2, and Akt3 enzymes, with IC50 values of 2.7 nM, 14 nM, and 8.1 nM respectively . It is an effective inhibitor of the AKT1-E17K mutant protein . The nature of these interactions is allosteric, meaning that Miransertib Hydrochloride binds to a site on the Akt enzymes that is distinct from the active site, leading to a change in the enzyme’s conformation and a decrease in its activity .

Cellular Effects

Miransertib Hydrochloride has been shown to be markedly effective against intracellular amastigotes of Leishmania donovani or Leishmania amazonensis-infected macrophages . It also enhances mTOR dependent autophagy in Leishmania-infected macrophages, which may represent one mechanism of Miransertib Hydrochloride-mediated killing of intracellular Leishmania .

Molecular Mechanism

The molecular mechanism of action of Miransertib Hydrochloride involves the inhibition of the Akt signaling pathway. By binding to Akt enzymes in a non-ATP competitive manner, Miransertib Hydrochloride inhibits the activity of these enzymes, leading to a decrease in the signaling of the PI3K/Akt pathway .

Temporal Effects in Laboratory Settings

It has been shown to have a significant effect on the survival of intracellular Leishmania over time .

Dosage Effects in Animal Models

The effects of Miransertib Hydrochloride in animal models are currently under investigation. It has been shown to cause a greater reduction in the parasite load in the liver of mice infected with L. donovani compared to treatment with miltefosine .

Metabolic Pathways

It is known to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Properties

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHSWSSVIKDJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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